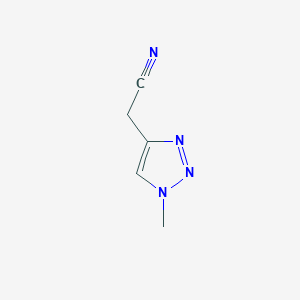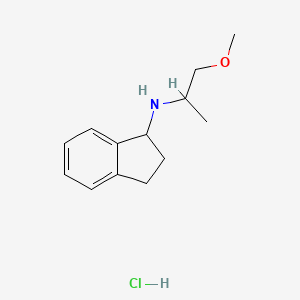
2-(1-甲基-1H-1,2,3-三唑-4-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have received considerable attention due to their wide range of applications in medicine, biochemistry, and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” were not found, related compounds have been synthesized through reactions involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
In the synthesis of related compounds, reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .科学研究应用
Drug Discovery
The triazole ring, a core structure in 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile, is a significant component in medicinal chemistry . It’s known for its use in creating compounds with a wide range of biological activities. For instance, triazole derivatives have been synthesized and tested for their anticancer properties, showing promising results against various cancer cell lines . This compound’s structural motif is also structurally similar to the amide bond, which is prevalent in many drugs, allowing it to mimic biological molecules and interact effectively with biological targets.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its triazole moiety can participate in click chemistry reactions, which are widely used for constructing complex molecules efficiently and with high specificity . These reactions are pivotal in synthesizing novel organic compounds, potentially leading to new drugs or materials.
Polymer Chemistry
The triazole unit within 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can be utilized in polymer chemistry. Triazoles are known for their thermal stability and ability to enhance the properties of polymers . They can be incorporated into polymer backbones or side chains to create materials with specific characteristics, such as increased durability or chemical resistance.
Supramolecular Chemistry
In supramolecular chemistry, triazoles can act as ligands, forming complexes with metals. These complexes can be used to construct larger molecular assemblies with unique properties, useful in areas like catalysis and materials science . The ability of triazoles to coordinate with metals also allows for the development of new metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Bioconjugation
The compound’s triazole ring can be used in bioconjugation techniques, where it helps in attaching various molecules to biological targets . This is particularly useful in developing targeted drug delivery systems, where the drug needs to be conjugated to a molecule that directs it to the specific site of action.
Chemical Biology
In chemical biology, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile’s derivatives can be used to study biological processes. The triazole moiety can be part of small molecules that interact with enzymes, receptors, or other proteins, helping to elucidate their functions and mechanisms .
Fluorescent Imaging
While not directly used in fluorescent imaging, derivatives of triazoles can be designed to include fluorescent groups. These compounds can then be used as probes in imaging techniques to visualize biological processes or structures within cells .
作用机制
Target of Action
Triazole derivatives have been known to interact with various biological targets such as tubulin and carbonic anhydrase-II . These targets play crucial roles in cellular functions, with tubulin being a key component of the cell’s cytoskeleton and carbonic anhydrase-II involved in maintaining pH balance and fluid balance in the body .
Mode of Action
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, a key component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Given the potential targets of triazole derivatives, it can be inferred that this compound may affect pathways related to cell structure (via tubulin) and ph and fluid balance (via carbonic anhydrase-ii) .
Result of Action
Based on the known effects of similar triazole derivatives, it can be inferred that this compound may induce cell cycle arrest and apoptosis in cells .
属性
IUPAC Name |
2-(1-methyltriazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBGEZPKPRECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2961014.png)
![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)
![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)


![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)